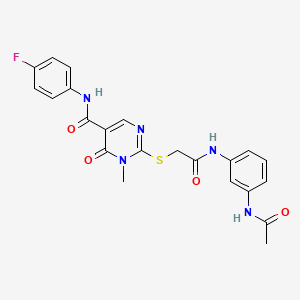

![molecular formula C25H17NO5S B2877711 3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate CAS No. 610759-43-8](/img/structure/B2877711.png)

3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

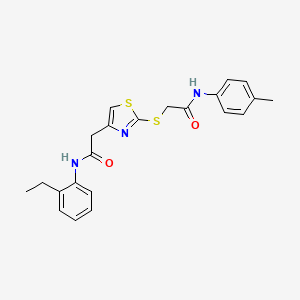

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and pharmaceuticals . It is often used in drug discovery due to its diverse biological activities . The compound you mentioned seems to be a complex derivative of benzothiazole, possibly possessing interesting biological properties.

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific functional groups present in the molecule. They can undergo reactions typical for aromatic compounds, as well as reactions involving the thiazole ring .科学的研究の応用

Cancer Research

This compound has shown potential in cancer research due to its structural similarity to molecules that exhibit cytotoxic properties. Derivatives of benzo[d]thiazol have been synthesized and evaluated for their anti-proliferative effects against various human cancer cell lines . The presence of the chromen-7-yl moiety could also contribute to the compound’s efficacy as a topoisomerase inhibitor, a class of drugs used in chemotherapy.

Toxicology

The compound’s safety profile would need to be thoroughly evaluated. Its similarity to other benzo[d]thiazol compounds, which are known to have toxicological effects, suggests that it should be carefully studied for any potential acute or chronic toxicity .

将来の方向性

作用機序

Mode of Action

The compound interacts with its target, Topo I, by inhibiting its activity . This inhibition is achieved through a process known as DNA intercalation , where the compound inserts itself between the DNA base pairs, disrupting the normal functioning of the DNA molecule .

Result of Action

The compound’s action results in cell apoptosis , primarily in cancer cells . This is achieved through the up-regulation of pro-apoptotic proteins, down-regulation of anti-apoptotic proteins, and activation of caspase-3, a crucial enzyme in the apoptosis pathway . This leads to mitochondrial dysfunction , another key event in the apoptosis process .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the polarity of the solvent used can affect the degree of charge transfer in the compound, which can in turn influence its interaction with its targets . Additionally, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances in the environment.

特性

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] 3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17NO5S/c1-14-22(24-26-19-8-3-4-9-21(19)32-24)23(27)18-11-10-17(13-20(18)30-14)31-25(28)15-6-5-7-16(12-15)29-2/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWICGZKLXWWNFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2877632.png)

![2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2877634.png)

![6-bromo-N-(cyanomethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2877637.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2877644.png)

![3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2877648.png)